2-Chloro-4-nitrobenzotrifluoride

Description

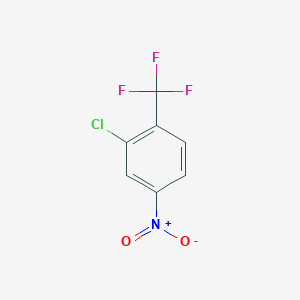

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTWHSMEZCFDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381220 | |

| Record name | 2-Chloro-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151504-80-2 | |

| Record name | 2-Chloro-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 151504-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-nitrobenzotrifluoride (CAS: 151504-80-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitrobenzotrifluoride is a halogenated nitroaromatic compound with the CAS number 151504-80-2. Its chemical structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on the benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications, particularly in the context of drug discovery and development. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. One supplier has categorized it under "Protein Degrader Building Blocks," suggesting its potential utility in the development of targeted protein degradation technologies.[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[2][3] It is characterized by its insolubility in water. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][3] |

| Molecular Weight | 225.55 g/mol | [3] |

| Boiling Point | 247.4 ± 40.0 °C (Predicted) | [2] |

| Density | 1.511 g/mL | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Solubility | Insoluble in water | [4][5] |

| Storage | Sealed in dry, Room Temperature | [2][3] |

Synthesis

Experimental Protocol: General Nitration of a Chlorobenzotrifluoride Derivative

This protocol is a generalized procedure based on the nitration of similar compounds and should be optimized for the specific synthesis of this compound.

Materials:

-

2-Chlorobenzotrifluoride

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (65-70%)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add the stoichiometric equivalent of concentrated nitric acid to the sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C.

-

Nitration Reaction: Once the nitrating mixture is prepared and cooled, slowly add 2-chlorobenzotrifluoride dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any residual acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield the final product of high purity.

Caption: General Synthesis Workflow.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be anticipated.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The three protons on the benzene ring will exhibit splitting patterns (doublets, and a doublet of doublets) due to coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups and the electron-donating/withdrawing nature of the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituents, with carbons attached to electron-withdrawing groups appearing at a lower field.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-Cl, C-F, and NO₂ functional groups. The nitro group typically exhibits strong asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1350-1100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.55 g/mol ). The isotopic pattern of the molecular ion and any chlorine-containing fragments will show a characteristic M/M+2 ratio of approximately 3:1, which is indicative of the presence of one chlorine atom. Common fragmentation patterns may include the loss of NO₂, Cl, and CF₃ groups.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in the public domain, its structural motifs are present in various biologically active molecules. Its classification as a "Protein Degrader Building Block" by a chemical supplier suggests its potential use in the synthesis of proteolysis-targeting chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins.

The presence of the trifluoromethyl group is a common feature in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. The nitroaromatic moiety can serve as a precursor for an amino group, which is a common functional group in drug molecules and can be further functionalized. The chlorine atom provides an additional site for chemical modification, allowing for the synthesis of a diverse library of derivatives for biological screening.

Given its potential as a synthetic intermediate, this compound could be a valuable starting material for the development of novel therapeutics in areas such as oncology, infectious diseases, and inflammation, where targeted protein degradation is an emerging and promising strategy.

Caption: Potential Drug Discovery Workflow.

Safety and Handling

This compound is considered to be an irritant.[3] As with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for applications in the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides multiple avenues for chemical modification, making it an attractive starting material for the generation of diverse chemical libraries for biological screening. While detailed biological data for this specific compound is currently sparse, its structural features and classification as a building block for protein degraders suggest that it warrants further investigation by researchers in drug discovery and development. The synthetic and analytical information provided in this guide serves as a foundation for future studies aimed at exploring the full potential of this versatile compound.

References

An In-depth Technical Guide to 2-Chloro-4-nitrobenzotrifluoride and its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of 2-chloro-4-nitrobenzotrifluoride. Due to common nomenclature confusion and the prevalence of related isomers in synthesis and research, this guide also includes a comparative analysis of its common isomer, 4-chloro-3-nitrobenzotrifluoride.

Core Physical and Chemical Properties

The structural differences between this compound and its isomer, 4-chloro-3-nitrobenzotrifluoride, lead to variations in their physical and chemical characteristics. A summary of their key properties is presented below.

This compound (CAS: 151504-80-2)

This compound features a trifluoromethyl group at position 1, a chloro group at position 2, and a nitro group at position 4 of the benzene ring.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2][3] |

| Molecular Weight | 225.55 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Boiling Point | 247.4 ± 40.0 °C (Predicted) | [5] |

| Density | 1.511 g/mL | [6] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][5][6] |

| Purity | Typically ≥97% - 98% | [1][4] |

4-Chloro-3-nitrobenzotrifluoride (CAS: 121-17-5)

A frequently encountered isomer, this molecule has a trifluoromethyl group at position 1, a nitro group at position 3, and a chloro group at position 4.

Table 2: Physical and Chemical Properties of 4-Chloro-3-nitrobenzotrifluoride

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₃NO₂ | |

| Molecular Weight | 225.55 g/mol | |

| Appearance | Colorless to dark-colored or yellow liquid | [7] |

| Melting Point | -2.5 °C | |

| Boiling Point | 222 °C (lit.) | |

| Density | 1.511 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.489 (lit.) | |

| Flash Point | 115 °C (closed cup) | |

| Solubility | Insoluble in water; Soluble in chloroform and slightly soluble in methanol. | [7][8] |

| Storage Temperature | Below +30°C | [8] |

Synthesis and Experimental Protocols

The synthesis of chloro-nitrobenzotrifluoride isomers typically involves the nitration of a corresponding chloro-benzotrifluoride precursor. The regioselectivity of the nitration is dependent on the starting material and reaction conditions.

General Experimental Protocol for Nitration

The following protocol is a generalized procedure for the nitration of a chlorobenzotrifluoride derivative, based on common methods found in the literature.[9][10][11]

Objective: To synthesize a chloro-nitrobenzotrifluoride isomer via electrophilic aromatic substitution.

Materials:

-

2-chlorobenzotrifluoride or 4-chlorobenzotrifluoride

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (98%) or Fuming Nitric Acid

-

Ice-water bath

-

Appropriate reaction vessel (e.g., three-necked round-bottom flask) with stirring mechanism

-

Dropping funnel

-

Extraction solvent (e.g., dichloromethane or ethyl acetate)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Preparation of Nitrating Mixture: In a reaction vessel cooled in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.

-

Nitration Reaction: To the chilled nitrating mixture, add the chlorobenzotrifluoride isomer dropwise from a dropping funnel over a period of 1-2 hours, ensuring the reaction temperature is maintained between 0°C and 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.

-

Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with a suitable organic solvent.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by techniques such as vacuum distillation or column chromatography.

Caption: Generalized experimental workflow for the synthesis of chloro-nitrobenzotrifluoride.

Chemical Reactivity and Applications

The presence of electron-withdrawing nitro and trifluoromethyl groups, along with a halogen, makes these compounds versatile intermediates in organic synthesis. The chlorine atom is susceptible to nucleophilic aromatic substitution, and the nitro group can be reduced to an amine, providing a handle for further functionalization. These compounds are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[4] For instance, 4-chloro-3-nitrobenzotrifluoride is a key intermediate in the synthesis of some herbicides and trifluoromethoxylated aniline derivatives, which are of interest in drug discovery for their enhanced metabolic stability and lipophilicity.

Biological Activity and Signaling Pathways

Specific signaling pathways for this compound are not well-documented in publicly available literature. However, the biological activity of nitroaromatic compounds, in general, is an area of extensive research, particularly in toxicology and drug development.

The bioactivity of many nitroaromatic compounds is linked to the reductive metabolism of the nitro group.[12][13][14] This process can lead to the formation of reactive intermediates that can exert therapeutic or toxic effects.

General Mechanism of Action of Nitroaromatic Compounds

Nitroaromatic compounds can undergo enzymatic reduction in biological systems, primarily by nitroreductases.[15] This can proceed through a one-electron or two-electron pathway. The one-electron reduction forms a nitro radical anion, which, in the presence of oxygen, can generate reactive oxygen species (ROS) like superoxide, leading to oxidative stress.[12][14] The two-electron reduction pathway leads to the formation of nitroso and hydroxylamine derivatives, which are often more reactive and can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and mutagenicity.[12][16] This mechanism is the basis for the antimicrobial activity of some nitroaromatic drugs and also contributes to their toxicity.[14][15]

Caption: Generalized pathway for the biological activation of nitroaromatic compounds.

The toxicological properties of nitroaromatic compounds are a significant consideration in drug development. Many have been shown to be mutagenic and carcinogenic.[16][17] Therefore, a thorough evaluation of the toxicological profile of any new nitroaromatic compound is essential.

Conclusion

This compound and its isomers are important intermediates in the chemical industry with applications in the synthesis of a wide range of products. Their rich chemistry, stemming from the interplay of the chloro, nitro, and trifluoromethyl functional groups, offers numerous possibilities for the construction of complex molecules. For researchers in drug discovery, while these compounds provide a versatile scaffold, a deep understanding of the potential for metabolic activation and associated toxicities of the nitroaromatic moiety is crucial for the development of safe and effective therapeutic agents.

References

- 1. calpaclab.com [calpaclab.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | C7H3ClF3NO2 | CID 2778985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 151504-80-2 [m.chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-3-nitrobenzotrifluoride CAS#: 121-17-5 [m.chemicalbook.com]

- 9. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 10. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 11. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]

- 12. svedbergopen.com [svedbergopen.com]

- 13. scielo.br [scielo.br]

- 14. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

An In-depth Technical Guide to 2-Chloro-4-nitrobenzotrifluoride

This guide provides essential physicochemical data for 2-Chloro-4-nitrobenzotrifluoride, a key reagent in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and process development.

| Parameter | Value |

| Molecular Formula | C7H3ClF3NO2[1][2][3] |

| Molecular Weight | 225.55 g/mol [3][4][5][6] |

| Synonyms | 2-Chloro-4-nitro-1-trifluoromethylbenzene[2][3] |

This compound, with a CAS Number of 151504-80-2, is also known by other names such as 2-Chloro-4-nitro-1-(trifluoromethyl)benzene.[2][3] The molecular formula C7H3ClF3NO2 and a molecular weight of approximately 225.55 g/mol are defining features of this molecule.[1][2][3][4][5]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

References

- 1. calpaclab.com [calpaclab.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C7H3ClF3NO2 | CID 2778985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C7H3ClF3NO2 Isomers for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols described are representative and should be adapted and optimized with appropriate laboratory safety precautions.

Introduction

The chemical formula C7H3ClF3NO2 represents a class of substituted nitroaromatic compounds that are of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group, a nitro group, and a chlorine atom on a benzene ring imparts unique electronic and lipophilic properties, making these compounds valuable precursors and potential pharmacophores. This technical guide focuses on two primary isomers: 1-chloro-2-nitro-4-(trifluoromethyl)benzene (CAS 121-17-5) and 1-chloro-4-nitro-2-(trifluoromethyl)benzene (CAS 777-37-7), providing a comprehensive overview of their synthesis, properties, and potential biological activities. While specific biological data for these exact isomers are limited in publicly available literature, this guide will also discuss the known activities of structurally related compounds to highlight potential areas of investigation.

Physicochemical Properties

A summary of the key physicochemical properties for the two isomers is presented below. These properties are crucial for understanding their behavior in both chemical reactions and biological systems.

| Property | 1-chloro-2-nitro-4-(trifluoromethyl)benzene | 1-chloro-4-nitro-2-(trifluoromethyl)benzene | Reference |

| IUPAC Name | 1-chloro-2-nitro-4-(trifluoromethyl)benzene | 1-chloro-4-nitro-2-(trifluoromethyl)benzene | |

| CAS Number | 121-17-5 | 777-37-7 | |

| Molecular Formula | C7H3ClF3NO2 | C7H3ClF3NO2 | |

| Molecular Weight | 225.55 g/mol | 225.55 g/mol | |

| Appearance | Colorless to dark-colored liquid | Liquid | |

| Boiling Point | 222.6 °C at 760 mmHg | Not available | |

| Melting Point | -2.5 °C | Not available | |

| Density | 1.542 g/mL at 25 °C | 1.526 g/mL at 25 °C | |

| Water Solubility | Insoluble | Not available | |

| Refractive Index | Not available | n20/D 1.499 | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of these isomers is through the electrophilic nitration of the corresponding chloro-trifluoromethylbenzene precursor. The regioselectivity of the nitration is directed by the existing substituents on the benzene ring.

General Synthetic Workflow

The synthesis of chloronitro-trifluoromethylbenzene isomers typically follows the workflow outlined below. The choice of starting material dictates the final product.

References

Navigating the Safety Profile of 2-Chloro-4-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available safety information for 2-Chloro-4-nitrobenzotrifluoride, a halogenated nitroaromatic compound relevant in various chemical synthesis applications. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific isomer (CAS No. 151504-80-2), this document synthesizes confirmed chemical data with a general assessment of potential hazards based on its structural components.

Disclaimer: The following information is intended for guidance and is not a substitute for a substance-specific Safety Data Sheet. Researchers must consult an official SDS for this compound (CAS No. 151504-80-2) from their supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 151504-80-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2][4][6][7] |

| Molecular Weight | 225.55 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.511 g/cm³ (Predicted) | [1] |

| Boiling Point | 247.4 ± 40.0 °C (Predicted) | [1] |

| Storage | Room temperature, in a dry, sealed container | [1] |

Hazard Identification and Safety Profile

An official, detailed GHS classification for this compound (CAS No. 151504-80-2) is not consistently available across public safety documents. However, based on its structural features—a chlorinated aromatic ring, a nitro group, and a trifluoromethyl group—a profile of potential hazards can be inferred by analogy to related compounds.

Aromatic nitrocompounds are generally recognized for their potential toxicity.[8] The primary hazards associated with this class of chemicals often include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9] The most prominent acute health hazard of aromatic nitro-compounds is cyanosis, the result of methemoglobin formation.

-

Skin and Eye Irritation: The substance is expected to be an irritant to the skin and eyes.[1][9] Direct contact may cause redness, pain, and serious eye damage.[9]

-

Respiratory Irritation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[9]

-

Organ Toxicity: Prolonged or repeated exposure to aromatic nitrocompounds may cause damage to organs, with chronic exposure potentially leading to anemia.[8]

Legacy safety information for this compound includes the hazard code "Xi" for irritant and risk phrases "R20/21/22" (Harmful by inhalation, in contact with skin and if swallowed) and "R36/37/38" (Irritating to eyes, respiratory system and skin).[1] Corresponding safety phrases "S26" (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) and "S36/37/39" (Wear suitable protective clothing, gloves and eye/face protection) are also cited.[1]

Handling and Storage Protocols

Given the potential hazards, stringent safety measures are necessary when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., neoprene, nitrile rubber) should be worn.

-

Body Protection: A lab coat and appropriate protective clothing must be worn.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]

-

Disposal: Waste must be disposed of as hazardous material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Emergency Procedures

In the event of exposure, the following first-aid measures should be taken immediately:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizing Safety Workflows

To aid researchers in conceptualizing the necessary safety considerations, the following diagrams illustrate a general workflow for chemical hazard management and the logical structure of a standard Safety Data Sheet.

Caption: A logical workflow for assessing and managing the hazards of a chemical substance.

Caption: The logical relationship between key sections of a Safety Data Sheet (SDS).

References

- 1. chemwhat.com [chemwhat.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-chloro-4-nitro-1-(trifluoromethyl)benzene | 151504-80-2 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. echemi.com [echemi.com]

- 7. 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE;151504-80-2 [abichem.com]

- 8. iloencyclopaedia.org [iloencyclopaedia.org]

- 9. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-depth Technical Guide to the Safe Handling and Storage of 2-Chloro-4-Nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for 2-chloro-4-nitrobenzotrifluoride (CAS No. 151504-80-2). The following sections detail the chemical and physical properties, potential hazards, required personal protective equipment, and protocols for safe use and incident response.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H3ClF3NO2 | [3][4][5] |

| Molecular Weight | 225.55 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 247.4 ± 40.0 °C (Predicted) | [1] |

| Density | 1.511 g/cm³ | [1][2] |

| Storage Temperature | Room Temperature | [1][4] |

Hazard Identification and Safety Precautions

This compound is classified as an irritant.[1][2][3] Exposure can cause skin, eye, and respiratory tract irritation.[1] Ingestion or significant exposure may be harmful.

GHS Hazard Statements

While specific GHS classifications for this compound are not consistently available, related compounds exhibit a range of hazards including:

Precautionary Measures

To minimize risk when handling this compound, the following precautions should be strictly adhered to:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of vapors.[6][9] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective clothing.[10][11] For operations with a higher risk of aerosol formation, respiratory protection may be necessary.[10][11]

-

Hygiene: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9][12] Wash hands thoroughly after handling.[9][12] Contaminated clothing should be removed and laundered before reuse.[8][9]

References

- 1. This compound CAS#: 151504-80-2 [m.chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | C7H3ClF3NO2 | CID 2778985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. pschemicals.com [pschemicals.com]

- 6. cpachem.com [cpachem.com]

- 7. fishersci.com [fishersci.com]

- 8. airgas.com [airgas.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. southwest.tn.edu [southwest.tn.edu]

- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Health and Safety Hazards of Substituted Nitrobenzotrifluorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety hazards associated with substituted nitrobenzotrifluorides. This class of compounds is of significant interest in medicinal chemistry and materials science, but their inherent reactivity and metabolic pathways necessitate a thorough understanding of their toxicological profiles. This document summarizes key quantitative toxicity data, details relevant experimental protocols for hazard assessment, and elucidates the metabolic and cellular signaling pathways implicated in their toxicity.

Toxicological Profile of Substituted Nitrobenzotrifluorides

Substituted nitrobenzotrifluorides exhibit a range of toxic effects, primarily driven by the presence of the nitro and trifluoromethyl groups on the benzene ring. These effects include acute toxicity upon ingestion, inhalation, or dermal contact, as well as irritation to the skin, eyes, and respiratory system. Furthermore, there is evidence of genotoxicity for some members of this chemical class.

Acute Toxicity

Acute toxicity data, where available, indicate that substituted nitrobenzotrifluorides can be harmful to moderately toxic. The primary routes of exposure are oral, dermal, and inhalation.

| Compound | CAS Number | Test Species | Route of Administration | LD50/LC50 | Reference |

| 3-Nitrobenzotrifluoride | 98-46-4 | Rat | Oral | 610 mg/kg | [1][2] |

| 3-Nitrobenzotrifluoride | 98-46-4 | Mouse | Oral | 520 mg/kg | [3] |

| 3-Nitrobenzotrifluoride | 98-46-4 | Rat | Dermal | 1900 mg/kg | [2] |

| 3-Nitrobenzotrifluoride | 98-46-4 | Rat | Inhalation (4h) | 870 mg/m³ (0.87 mg/L) | [1] |

| p-Nitrobenzotrifluoride | 402-54-0 | - | Oral | Harmful if swallowed | [4] |

| p-Nitrobenzotrifluoride | 402-54-0 | - | Dermal | Harmful in contact with skin | [4] |

| p-Nitrobenzotrifluoride | 402-54-0 | - | Inhalation | Fatal if inhaled | [4] |

| 2-Nitrobenzotrifluoride | 384-22-5 | - | - | Causes skin and serious eye irritation, May cause respiratory irritation | [5] |

| 2-Fluoro-5-nitrobenzotrifluoride | 367-86-2 | - | Oral, Dermal, Inhalation | Harmful if swallowed, in contact with skin, or if inhaled | [6] |

Table 1: Acute Toxicity Data for Selected Substituted Nitrobenzotrifluorides

Irritation and Sensitization

Substituted nitrobenzotrifluorides are generally classified as irritants.

| Compound | Skin Irritation | Eye Irritation | Respiratory Irritation |

| 3-Nitrobenzotrifluoride | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation |

| p-Nitrobenzotrifluoride | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation |

| 2-Nitrobenzotrifluoride | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation |

| 2-Fluoro-5-nitrobenzotrifluoride | Causes skin irritation | Causes serious eye irritation | - |

Table 2: Irritant Properties of Selected Substituted Nitrobenzotrifluorides

Genotoxicity and Carcinogenicity

The genotoxic potential of nitroaromatic compounds is a significant concern. The metabolic activation of the nitro group can lead to reactive intermediates that damage DNA. 3-Nitrobenzotrifluoride has been suggested to be a potential mutagen and carcinogen. While comprehensive carcinogenicity data for the entire class is limited, the known genotoxicity of related nitroaromatic compounds warrants a cautious approach.

Metabolic Activation and Mechanisms of Toxicity

The toxicity of substituted nitrobenzotrifluorides is intrinsically linked to their metabolism. The primary pathway involves the reduction of the nitro group, a process that can generate highly reactive electrophilic intermediates.

Nitroreduction Pathway

The nitro group can undergo a six-electron reduction to the corresponding amine. This process, catalyzed by nitroreductases found in both mammalian tissues and gut microbiota, proceeds through several intermediates, including the nitroso and hydroxylamine derivatives. These intermediates are electrophilic and can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and genotoxicity.

Caption: Metabolic nitroreduction of substituted nitrobenzotrifluorides.

Oxidative Stress and Cellular Signaling

The metabolism of nitroaromatic compounds is also associated with the generation of reactive oxygen species (ROS), leading to oxidative stress. This can trigger a cascade of cellular signaling events, including the activation of stress-responsive pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Chronic activation of these pathways can lead to inflammation, apoptosis, and other detrimental cellular responses.

Caption: Cellular signaling pathways potentially affected by nitrobenzotrifluorides.

Experimental Protocols for Hazard Assessment

A battery of standardized tests is employed to evaluate the toxicological properties of substituted nitrobenzotrifluorides. These protocols, often following OECD guidelines, provide a framework for consistent and reliable data generation.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the dose for the next step. The classification is based on the number of animals that die at a given dose level.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure:

-

A starting dose of 300 mg/kg body weight is administered to a group of three animals by oral gavage.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

If mortality is observed, the test is repeated at a lower dose level (e.g., 50 mg/kg). If no mortality is observed, the test is repeated at a higher dose level (e.g., 2000 mg/kg).

-

The substance is classified based on the dose at which mortality is observed.

-

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the skin irritation potential of a chemical.

-

Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured after exposure to determine the irritant potential.

-

Test System: A three-dimensional RhE model consisting of normal human-derived epidermal keratinocytes.

-

Procedure:

-

The test chemical is applied to the surface of the RhE tissue.

-

After a defined exposure period (e.g., 60 minutes), the chemical is removed by rinsing.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is assessed using the MTT assay, which measures the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.

-

A substance is classified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[7]

-

Caption: Workflow for the In Vitro Skin Irritation Test (OECD 439).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The chemical's ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid, is measured.[8][9]

-

Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA).

-

Procedure:

-

The test chemical, bacterial culture, and a small amount of the required amino acid are mixed with or without a metabolic activation system (S9 mix from rat liver).

-

The mixture is poured onto minimal agar plates lacking the specific amino acid.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

Caption: General workflow for the Ames Test.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects genotoxic damage at the chromosome level.

-

Principle: The assay identifies substances that cause chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or cell lines like TK6.

-

Procedure:

-

Cells are exposed to the test chemical with and without metabolic activation (S9 mix).

-

After treatment, the cells are cultured to allow for cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring easier.

-

Cells are harvested, fixed, and stained with a DNA-specific dye.

-

The frequency of micronucleated cells is determined by microscopic analysis.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[10][11][12]

-

Caption: Workflow for the In Vitro Micronucleus Test.

Safe Handling and Disposal

Given their hazardous properties, strict safety protocols must be followed when handling substituted nitrobenzotrifluorides.

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes must be worn.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with organic vapor cartridges should be used.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated and nitrated organic waste should be segregated.

Conclusion

Substituted nitrobenzotrifluorides are a class of chemicals with significant industrial and research applications, but they also present a range of health and safety hazards. Their toxicity is largely driven by the metabolic activation of the nitro group to reactive intermediates that can induce cellular damage, including genotoxicity. A thorough understanding of their toxicological profile, metabolic pathways, and the cellular signaling cascades they affect is crucial for risk assessment and the implementation of appropriate safety measures. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these hazards, ensuring the safety of researchers and the responsible development of new chemical entities.

References

- 1. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genotoxic and cytotoxic effects of the environmental pollutant 3-nitrobenzanthrone on bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Nitro-oxidative stress after neuronal ischemia induces protein nitrotyrosination and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Chloro-4-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-4-nitrobenzotrifluoride, a key intermediate in various synthetic pathways. This document outlines the available spectral data, details the experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~1600-1585 | Aromatic C-C Stretch (in-ring) |

| ~1550-1475 | Asymmetric NO₂ Stretch |

| ~1500-1400 | Aromatic C-C Stretch (in-ring) |

| ~1360-1290 | Symmetric NO₂ Stretch |

| ~1320-1000 | C-F Stretch (CF₃) |

| ~850-550 | C-Cl Stretch |

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5-8.5 | Multiplet | - | Aromatic Protons |

Note: The aromatic region will show a complex multiplet pattern due to the substitution on the benzene ring. The exact chemical shifts and coupling constants require experimental determination.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~110-150 | Aromatic Carbons |

| ~120-130 (quartet) | CF₃ Carbon (J_C-F coupling) |

Note: The signals for the aromatic carbons will be distinct based on their electronic environment. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet | CF₃ |

Note: The chemical shift is referenced to an external standard, typically CFCl₃. The trifluoromethyl group is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum.

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 225/227 | Molecular Ion Peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 206/208 | [M-F]⁺ |

| 195/197 | [M-NO]⁺ |

| 179/181 | [M-NO₂]⁺ |

| 156 | [M-CF₃]⁺ |

Note: The mass spectrum will exhibit characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) to a fine powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1][2][3]

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet or the salt plate is recorded first. Subsequently, the sample spectrum is acquired. The instrument scans the sample with infrared radiation, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and the environment of the fluorine atoms.

Methodology:

-

Sample Preparation: Approximately 5-25 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4][5][6] The solution should be free of any particulate matter.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum and enhance signal-to-noise.

-

¹⁹F NMR: A one-dimensional fluorine-19 NMR experiment is performed. Proton decoupling can also be applied.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane - TMS for ¹H and ¹³C NMR) or an external standard (e.g., CFCl₃ for ¹⁹F NMR).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Instrument: A gas chromatograph coupled to a mass spectrometer is used.

-

Gas Chromatography:

-

Injection: A small volume of the sample solution is injected into the heated inlet of the gas chromatograph, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium, hydrogen) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.[4][8]

-

-

Mass Spectrometry:

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common technique where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of 2-Chloro-4-nitrobenzotrifluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 2-chloro-4-nitrobenzotrifluoride. Due to a lack of publicly available experimental data, this document focuses on predicting the solubility behavior of the compound based on its chemical structure and outlining the established methodologies for its empirical determination. It serves as a foundational resource for researchers initiating studies on this compound, offering detailed experimental protocols and theoretical models for data analysis.

Introduction

This compound (C₇H₃ClF₃NO₂) is a substituted aromatic compound with potential applications in chemical synthesis and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals. Its trifluoromethyl and nitro groups confer specific electronic and steric properties that significantly influence its interactions with various solvents. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development.

Chemical Structure:

Note: This is a simplified 2D representation.

This guide will explore the predicted solubility of this compound in a range of common organic solvents, detail the experimental procedures for quantitative solubility measurement, and describe the thermodynamic models used for data correlation and analysis.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted by analyzing its polarity and hydrogen bonding capabilities. The molecule possesses a significant dipole moment due to the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the chloro (-Cl) atom. This suggests a moderate to high polarity. However, it lacks strong hydrogen bond donating capabilities.

Expected Solubility in Different Solvent Classes:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): High solubility is expected due to favorable dipole-dipole interactions between the solvent and the polar functional groups of the solute.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol, Propanol): Good solubility is anticipated. While the compound cannot donate hydrogen bonds, the nitro group's oxygen atoms can act as hydrogen bond acceptors, interacting with the hydroxyl group of the alcohols.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): Lower solubility is predicted. The polar nature of this compound makes it less compatible with non-polar solvents where dispersion forces are the primary mode of interaction.

-

Ethers and Esters (e.g., Diethyl Ether, Ethyl Acetate): Moderate to good solubility is expected. These solvents have intermediate polarity and can engage in dipole-dipole interactions. Ethyl acetate, with its ester group, can also act as a hydrogen bond acceptor.

-

Water: The compound is reported to be insoluble in water. This is attributed to the hydrophobic nature of the benzene ring and the trifluoromethyl group, which outweighs the polarity of the nitro and chloro substituents.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted and reliable technique.

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: General workflow for the experimental determination of solubility.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol describes a standard procedure for determining the solubility of this compound in an organic solvent at a specific temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask.

-

Place the sealed container in a constant temperature water bath or shaker, maintained at the desired temperature (e.g., 298.15 K).

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for a short period at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

-

The mass of the dissolved solute and the mass of the solvent can then be calculated.

-

-

Spectroscopic Method (UV-Vis):

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution and determine its concentration from the calibration curve. The solubility can then be calculated by accounting for the dilution factor.

-

-

-

Data Calculation:

-

From the masses of the solute and solvent (gravimetric method) or the concentration (spectroscopic method), the solubility can be expressed in various units, including:

-

Mole fraction (x): x = moles of solute / (moles of solute + moles of solvent)

-

Mass fraction (w): w = mass of solute / (mass of solute + mass of solvent)

-

Molarity (mol/L)

-

Grams of solute per 100 g of solvent

-

-

Quantitative Solubility Data (Illustrative)

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (Illustrative).

| Temperature (K) | Methanol (x) | Ethanol (x) | Ethyl Acetate (x) | Toluene (x) |

| 293.15 | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data |

Table 2: Mass Fraction Solubility (w) of this compound in Various Organic Solvents at 298.15 K (Illustrative).

| Solvent | Mass Fraction (w) |

| Acetone | Data |

| Acetonitrile | Data |

| n-Propanol | Data |

| n-Butanol | Data |

| Diethyl Ether | Data |

| Hexane | Data |

Thermodynamic Analysis

The temperature-dependent solubility data can be used to calculate the thermodynamic parameters of dissolution, providing insights into the spontaneity and energy changes of the process.

Thermodynamic Models for Data Correlation

Several thermodynamic models can be used to correlate the experimental solubility data. The most common include:

-

The Apelblat Equation: An empirical model that relates the mole fraction solubility (x) to the absolute temperature (T): ln(x) = A + B/T + C ln(T) where A, B, and C are empirical parameters determined by fitting the experimental data.

-

The van't Hoff Equation: This model describes the temperature dependence of the equilibrium constant (approximated by solubility) and can be used to determine the enthalpy of dissolution (ΔH°sol) and entropy of dissolution (ΔS°sol): ln(x) = -ΔH°sol / (RT) + ΔS°sol / R where R is the universal gas constant. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R.

-

The λh (Buchowski) Equation: A two-parameter model that is often used for solid-liquid equilibrium: ln[1 + λ(1-x)/x] = λh(1/T - 1/Tm) where λ and h are model parameters, and Tm is the melting point of the solute.

Thermodynamic Parameters of Dissolution

From the correlated solubility data, the apparent standard Gibbs free energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of dissolution can be calculated using the following relationships derived from the van't Hoff analysis:

-

Gibbs Free Energy of Dissolution: ΔG°sol = -RT ln(x)

-

Enthalpy and Entropy of Dissolution: These are determined from the slope and intercept of the van't Hoff plot as described above.

The signs and magnitudes of these parameters provide valuable information:

-

ΔG°sol: A negative value indicates a spontaneous dissolution process.

-

ΔH°sol: A positive value indicates an endothermic process (solubility increases with temperature), while a negative value indicates an exothermic process (solubility decreases with temperature).

-

ΔS°sol: A positive value suggests an increase in disorder upon dissolution, which is typical for the dissolution of a solid in a liquid.

Data Analysis Workflow

The process of analyzing the experimental data to obtain thermodynamic parameters is illustrated below.

Caption: Workflow for thermodynamic analysis of solubility data.

Conclusion

While specific experimental data on the solubility of this compound in organic solvents is currently lacking in the public domain, this technical guide provides a robust framework for its investigation. The predicted solubility profile suggests high solubility in polar aprotic and protic solvents and lower solubility in non-polar solvents. The detailed experimental protocols and thermodynamic models presented herein offer a clear path for researchers to empirically determine and analyze the solubility of this compound. Such data will be invaluable for the optimization of synthetic routes, purification techniques, and the development of new formulations involving this compound.

The Genesis of a Powerhouse Moiety: A Technical Guide to the Discovery and History of Fluorinated Benzotrifluoride Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical development of fluorinated benzotrifluoride compounds. From their initial synthesis in the late 19th century to their contemporary role as indispensable building blocks in pharmaceuticals and agrochemicals, this document provides a comprehensive overview of the key scientific milestones, experimental methodologies, and the evolution of our understanding of these uniquely potent molecules. The strategic incorporation of the trifluoromethyl group has revolutionized medicinal chemistry, and this guide serves as a critical resource for professionals engaged in the ongoing quest for novel and effective therapeutic agents.

Early Synthesis and Discovery: From Swarts to Industrial Production

The journey of benzotrifluoride, the parent compound of this class, began in the late 19th century. A pivotal moment in organofluorine chemistry was the development of the Swarts reaction, named after the Belgian chemist Frédéric Jean Edmond Swarts.

The Swarts Reaction: A Foundational Discovery

In 1892, Frédéric Swarts reported the first successful synthesis of benzotrifluoride.[1][2] His method involved the reaction of benzotrichloride with antimony trifluoride (SbF₃), a reagent that became known as the Swarts reagent.[1][3] This halogen exchange reaction, where chlorine atoms are replaced by fluorine, laid the groundwork for the synthesis of a wide range of organofluorine compounds.

While historically significant, the original Swarts reaction using stoichiometric amounts of often toxic and expensive metallic fluorides is less common in modern industrial synthesis.[2] However, it remains a cornerstone of fluorine chemistry.

Transition to Industrial-Scale Synthesis

The 1930s marked a significant leap forward in the production of benzotrifluoride. Researchers at Kinetic Chemicals and IG Farben developed a more cost-effective and scalable method, replacing antimony trifluoride with anhydrous hydrogen fluoride (HF).[1] This process, which involves the reaction of benzotrichloride with HF, remains the primary industrial route for the production of benzotrifluoride and its derivatives.[1][4]

The general reaction is as follows:

C₆H₅CCl₃ + 3 HF → C₆H₅CF₃ + 3 HCl[1]

This industrial process is typically carried out in the gaseous phase at elevated temperatures and pressures, often in the presence of a catalyst.

Experimental Protocols for Benzotrifluoride Synthesis

This section details the methodologies for the key historical and industrial synthesis routes of benzotrifluoride.

1.1.1. Laboratory Scale Synthesis via the Swarts Reaction (Conceptual Protocol)

-

Reaction Setup: A reaction vessel, typically made of a material resistant to corrosive reagents, would be charged with benzotrichloride.

-

Reagent Addition: Antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) to facilitate the reaction, would be added to the benzotrichloride.

-

Heating: The reaction mixture would be heated to initiate the halogen exchange. The reaction is typically exothermic and requires careful temperature control.

-

Workup and Purification: Upon completion of the reaction, the desired benzotrifluoride would be separated from the antimony salts and any unreacted starting materials. This would likely involve distillation to isolate the volatile benzotrifluoride.

1.1.2. Industrial Gas-Phase Synthesis using Hydrogen Fluoride

The following protocol is based on descriptions found in several patents for the industrial production of benzotrifluoride.

-

Pre-heating: Benzotrichloride and anhydrous hydrogen fluoride are vaporized and mixed, often with an inert carrier gas.[5] The molar ratio of HF to benzotrichloride is typically in slight excess.[6]

-

Catalytic Conversion: The gaseous mixture is passed through a tubular reactor packed with a catalyst.[5] Common catalysts include aluminum fluoride.[7] The reaction is carried out at elevated temperatures, typically ranging from 200 to 450°C, and at pressures that can range from atmospheric to over 20 atmospheres.[6][8]

-

Product Separation: The reaction mixture exiting the reactor, consisting of benzotrifluoride, hydrogen chloride (HCl), unreacted HF, and potentially some partially fluorinated intermediates, is cooled.[5]

-

Purification: The condensed liquid is then subjected to distillation to separate the benzotrifluoride from byproducts and unreacted starting materials.[6] The gaseous HCl and unreacted HF are typically recovered and recycled.[5]

The Rise of Trifluoromethylated Compounds in the Life Sciences

The unique properties conferred by the trifluoromethyl (-CF₃) group—high electronegativity, metabolic stability, and lipophilicity—quickly garnered the attention of researchers in the life sciences.[9]

The first investigation into the biological activity of trifluoromethyl compounds was conducted by F. Lehmann in 1927.[1] However, it was in the mid-20th century that the medicinal use of the trifluoromethyl group began to be more intensely researched.[4] The -CF₃ group is often used as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties to enhance its biological activity and pharmacokinetic profile.[4]

This has led to the development of numerous successful drugs containing the benzotrifluoride or a trifluoromethyl-substituted aromatic moiety.

Quantitative Data Summary

The following tables summarize key quantitative data for benzotrifluoride and representative trifluoromethyl-containing drugs.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅F₃ | [10] |

| Molecular Weight | 146.11 g/mol | [10] |

| Boiling Point | 102 °C | [11] |

| Melting Point | -29.1 °C | [11] |

| Density | 1.18 g/mL at 25 °C | [11] |

Table 1: Physicochemical Properties of Benzotrifluoride.

| Synthesis Method | Reactants | Catalyst/Conditions | Yield (%) | Reference(s) | | --- | --- | --- | --- | | Swarts Reaction | Benzotrichloride, SbF₃ | SbCl₅ (catalyst), Heat | Not specified in historical literature |[1] | | Industrial Gas-Phase | Benzotrichloride, HF | Aluminum Fluoride, 200-450°C | up to 97% |[7][8] | | Industrial Liquid-Phase | Benzotrichloride, HF | Aluminum chloride/activated charcoal, 85-100°C, 20-45 atm | ~95% |[6] |

Table 2: Reported Yields for Benzotrifluoride Synthesis.

| Drug | Target | Mechanism of Action | Key Application |

| Fluoxetine | Serotonin Transporter (SERT) | Selective Serotonin Reuptake Inhibitor (SSRI) | Antidepressant |

| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective COX-2 Inhibitor | Anti-inflammatory |

| Bicalutamide | Androgen Receptor (AR) | Androgen Receptor Antagonist | Prostate Cancer |

Table 3: Overview of Selected Trifluoromethyl-Containing Drugs.

Signaling Pathways and Experimental Workflows

The trifluoromethyl group plays a crucial role in the interaction of many drugs with their biological targets. The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by three prominent drugs containing a trifluoromethylphenyl moiety.

Caption: Fluoxetine inhibits the reuptake of serotonin by blocking the SERT.

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Caption: Bicalutamide competitively inhibits the androgen receptor.

Evolution of Trifluoromethylation Reagents and Methodologies

The initial reliance on harsh reagents like SbF₃ and HF spurred the development of more versatile and milder methods for introducing the trifluoromethyl group into organic molecules. This evolution has been critical for the synthesis of complex pharmaceutical compounds.

A timeline of key developments in trifluoromethylation reagents is presented below.

Caption: Evolution of trifluoromethylation reagents and methods.

Conclusion and Future Outlook

The discovery and development of fluorinated benzotrifluoride compounds represent a remarkable journey of chemical innovation with profound impacts on medicine and agriculture. From the early pioneering work of Swarts to the sophisticated trifluoromethylation reagents and industrial processes of today, our ability to strategically incorporate the trifluoromethyl group has become a cornerstone of modern molecular design.

As our understanding of disease pathways deepens, the demand for novel, highly specific, and metabolically robust therapeutic agents will continue to grow. The unique properties of the trifluoromethyl group ensure that it will remain a critical tool in the arsenal of medicinal chemists. Future research will likely focus on the development of even more selective, efficient, and environmentally benign methods for trifluoromethylation, as well as the exploration of novel applications for this versatile and powerful chemical moiety. The legacy of benzotrifluoride and its derivatives is a testament to the power of fundamental chemical discovery to drive progress in applied science.

References

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]

- 6. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]

- 7. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

- 8. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Chloro-4-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-chloro-4-nitro-1-(trifluoromethyl)benzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physical and chemical properties, safety information, and its applications in organic synthesis.

Chemical Identity and Synonyms

2-Chloro-4-nitro-1-(trifluoromethyl)benzene is an aromatic organic compound with the chemical formula C₇H₃ClF₃NO₂.[1] Its structure consists of a benzene ring substituted with a chloro group at position 2, a nitro group at position 4, and a trifluoromethyl group at position 1. Due to the various possible arrangements of these substituents on the benzene ring, several isomers exist, each with a unique CAS number and potentially different properties. The information in this guide will focus on the isomer 2-chloro-4-nitro-1-(trifluoromethyl)benzene (CAS Number: 151504-80-2) unless otherwise specified.

It is crucial to distinguish this compound from its isomers, as the position of the functional groups significantly influences the molecule's reactivity and physical properties.

Table 1: Synonyms and Identifiers for 2-Chloro-4-nitro-1-(trifluoromethyl)benzene and its Isomers

| Property | 2-Chloro-4-nitro-1-(trifluoromethyl)benzene | 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | 1-Chloro-4-nitro-2-(trifluoromethyl)benzene |

| IUPAC Name | 2-chloro-4-nitro-1-(trifluoromethyl)benzene | 1-chloro-2-nitro-4-(trifluoromethyl)benzene[2] | 1-chloro-4-nitro-2-(trifluoromethyl)benzene[3] |

| CAS Number | 151504-80-2 | 121-17-5[2][4][5][6] | 777-37-7[7] |

| Synonyms | 2-Chloro-4-nitrobenzotrifluoride | 4-Chloro-3-nitrobenzotrifluoride[2] | 2-Chloro-5-nitrobenzotrifluoride[3][7] |

| 1-(Trifluoromethyl)-2-chloro-4-nitrobenzene | 3-Nitro-4-chlorobenzotrifluoride[2] | 4-Nitro-2-(trifluoromethyl)chlorobenzene[3] | |

| 3-Chloro-4-trifluoromethyl-nitrobenzene | 2-Chloro-5-(trifluoromethyl)nitrobenzene[2] | 3-(Trifluoromethyl)-4-chloronitrobenzene[3] |

Physicochemical Properties

The physicochemical properties of 2-chloro-4-nitro-1-(trifluoromethyl)benzene and its isomers are summarized in the table below. These properties are essential for designing chemical reactions, purification processes, and for ensuring safe handling and storage.

Table 2: Physicochemical Data of 2-Chloro-4-nitro-1-(trifluoromethyl)benzene and Isomers

| Property | 2-Chloro-4-nitro-1-(trifluoromethyl)benzene | 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | 1-Chloro-4-nitro-2-(trifluoromethyl)benzene |

| Molecular Formula | C₇H₃ClF₃NO₂[8] | C₇H₃ClF₃NO₂[2][4][5][6] | C₇H₃ClF₃NO₂[7] |

| Molecular Weight | 225.55 g/mol [8] | 225.552 g/mol [4][5][6] | 225.552 g/mol [7] |